3-(1-Oxo-4-(prop-2-yn-1-yloxy)isoindolin-2-yl)piperidine-2,6-dione
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Overview
Description
3-(1-Oxo-4-(prop-2-yn-1-yloxy)isoindolin-2-yl)piperidine-2,6-dione is a synthetic organic compound characterized by its unique structure, which includes an isoindolinone core and a piperidine-2,6-dione moiety.
Preparation Methods
The synthesis of 3-(1-Oxo-4-(prop-2-yn-1-yloxy)isoindolin-2-yl)piperidine-2,6-dione typically involves a multi-step process. One common synthetic route includes the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization to form the isoindolinone core . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance yield and purity .
Chemical Reactions Analysis
3-(1-Oxo-4-(prop-2-yn-1-yloxy)isoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the prop-2-yn-1-yloxy position.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields . Major products formed from these reactions include various substituted isoindolinones and piperidine derivatives .
Scientific Research Applications
3-(1-Oxo-4-(prop-2-yn-1-yloxy)isoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in treating diseases such as sickle cell disease and β-thalassemia.
Biological Studies: It is used in studies to understand protein interactions and enzyme inhibition, particularly in the context of zinc finger motifs and hemoglobin induction.
Industrial Applications: The compound serves as a precursor in the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Oxo-4-(prop-2-yn-1-yloxy)isoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. For instance, it has been shown to reduce the expression levels of widely interspaced zinc finger motif (WIZ) proteins and induce fetal hemoglobin (HbF) protein expression . These effects are mediated through the modulation of gene expression and protein degradation pathways .
Comparison with Similar Compounds
Similar compounds to 3-(1-Oxo-4-(prop-2-yn-1-yloxy)isoindolin-2-yl)piperidine-2,6-dione include:
Lenalidomide: A derivative of thalidomide, used as an immunomodulatory agent in the treatment of multiple myeloma.
3-(5-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Investigated for its potential in treating sickle cell disease and β-thalassemia.
3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Known for its applications in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups and their ability to modulate biological pathways, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H14N2O4 |
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Molecular Weight |
298.29 g/mol |
IUPAC Name |
3-(3-oxo-7-prop-2-ynoxy-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C16H14N2O4/c1-2-8-22-13-5-3-4-10-11(13)9-18(16(10)21)12-6-7-14(19)17-15(12)20/h1,3-5,12H,6-9H2,(H,17,19,20) |
InChI Key |
OFDAKHHJTBALCY-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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